

# 2-Furanacetyl Chloride: Structural Characterization, Synthesis, and Pharmaceutical Applications

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## Compound of Interest

Compound Name: *Furan-2-acetyl chloride*

CAS No.: 2745-27-9

Cat. No.: B8778755

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## Executive Summary

In the landscape of advanced organic synthesis and drug development, acyl chlorides serve as indispensable electrophilic building blocks. 2-Furanacetyl chloride (CAS: 2745-27-9), also known as furan-2-ylacetyl chloride, is a highly reactive intermediate characterized by a furan ring linked to an acetyl chloride moiety[1]. This whitepaper provides an in-depth technical analysis of its structural properties, a field-proven and self-validating synthesis protocol, and its critical role in the downstream manufacturing of cephalosporin antibiotics.

## Structural and Physicochemical Profiling

The molecular architecture of 2-furanacetyl chloride consists of a five-membered oxygen-containing aromatic furan ring, substituted at the 2-position by an acetyl chloride group ( $-\text{CH}_2\text{COCl}$ ). The presence of the electron-rich furan ring adjacent to the highly electrophilic acyl chloride carbon creates a versatile molecule capable of participating in rapid nucleophilic acyl substitution reactions.

To facilitate precise stoichiometric calculations and analytical tracking, the core quantitative data for 2-furanacetyl chloride is summarized below[2][3].

## Quantitative Data Summary

Property	Value
Chemical Name	2-Furanacetyl chloride
Common Synonyms	Furan-2-ylacetyl chloride, 2-Furylacetylchloride
CAS Registry Number	2745-27-9
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClO <sub>2</sub>
Molecular Weight	144.55 g/mol
Monoisotopic Mass	143.9978 Da
Topological Polar Surface Area	30.2 Å <sup>2</sup>
Physical State	Combustible liquid (red oil under vacuum)

## Synthesis Methodology and Mechanistic Causality

The synthesis of 2-furanacetyl chloride relies on the conversion of furan-2-acetic acid using a chlorinating agent. The following protocol utilizes thionyl chloride (SOCl<sub>2</sub>) and is designed as a self-validating system to ensure high yield and purity without the need for complex chromatographic purification[4].

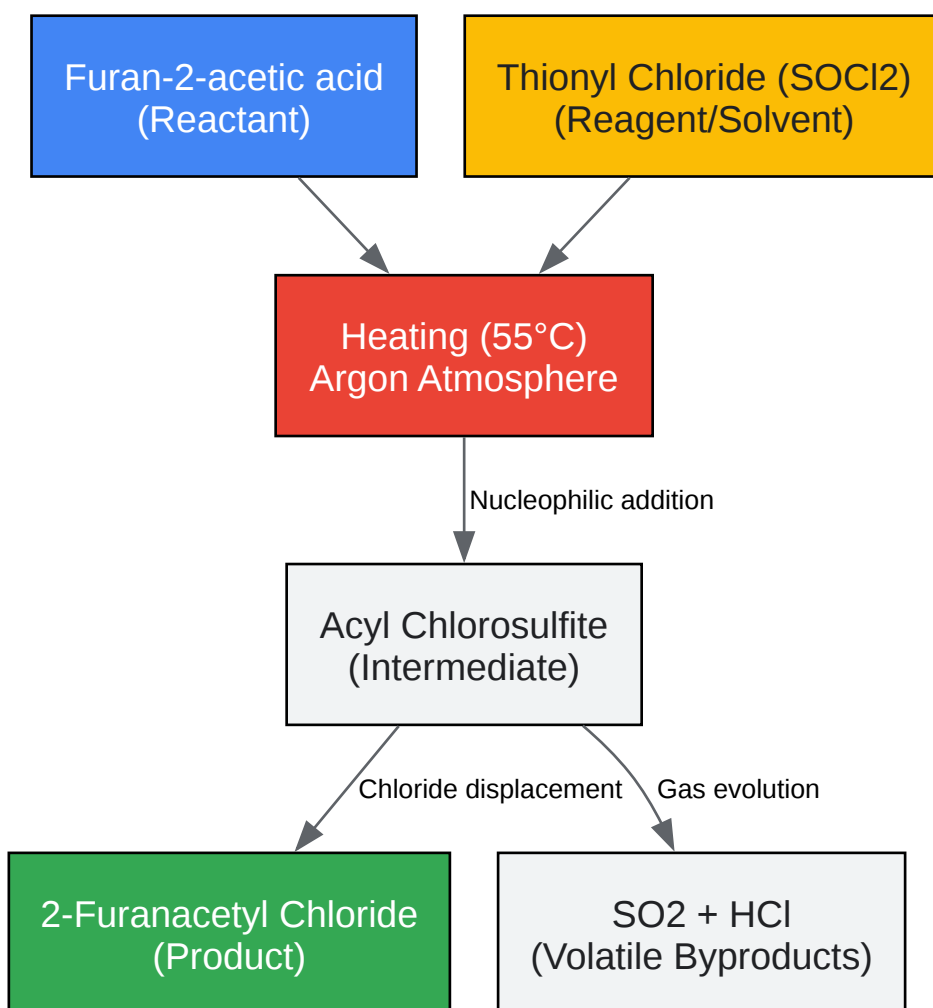
## Step-by-Step Experimental Protocol

- **Preparation:** Charge a flame-dried, round-bottom flask with 201 mg (1.6 mmol) of furan-2-acetic acid.
- **Reagent Addition:** Add 0.8 mL (7.8 mmol) of thionyl chloride (SOCl<sub>2</sub>) to the flask.
- **Inert Atmosphere:** Purge the system with Argon gas and maintain a continuous Argon balloon blanket.

- **Thermal Activation:** Submerge the flask in a pre-heated oil bath at 55 °C and stir for exactly 4 hours.
- **Volatile Removal:** Cool the reaction to room temperature. Apply high vacuum (e.g., rotary evaporator followed by Schlenk line vacuum) to strip off the excess thionyl chloride, yielding ~230 mg (~100% yield) of 2-furanacetyl chloride as a distinct red oil.

## Causality Behind Experimental Choices

- **Excess Thionyl Chloride:**  $\text{SOCl}_2$  acts as both the chlorinating reagent and the solvent. Using a ~5-fold molar excess drives the equilibrium entirely toward the acyl chloride via Le Chatelier's principle, while keeping the reaction medium fluid.
- **Thermal Control (55 °C):** This specific temperature provides sufficient kinetic energy to overcome the activation barrier of the intermediate acyl chlorosulfite breakdown, without inducing thermal degradation or polymerization of the sensitive furan ring.
- **Argon Atmosphere:** Argon is strictly preferred over Nitrogen. Being denser than air, Argon provides a robust, heavy blanket over the reaction mixture, strictly excluding ambient moisture which would instantly hydrolyze the acyl chloride back to the starting carboxylic acid.
- **Vacuum Distillation:** The byproducts of this reaction are sulfur dioxide ( $\text{SO}_2$ ) and hydrogen chloride ( $\text{HCl}$ ), both of which are gases. Vacuum application removes these gases along with the volatile  $\text{SOCl}_2$ , leaving pure product and eliminating the need for an aqueous workup (which would destroy the product).



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Logical workflow and reaction mechanism for the synthesis of 2-furanacetyl chloride.

## Analytical Characterization: A Self-Validating System

To ensure the integrity of the synthesized batch, the protocol must be self-validating. The success of the conversion can be definitively tracked using spectroscopic methods[4].

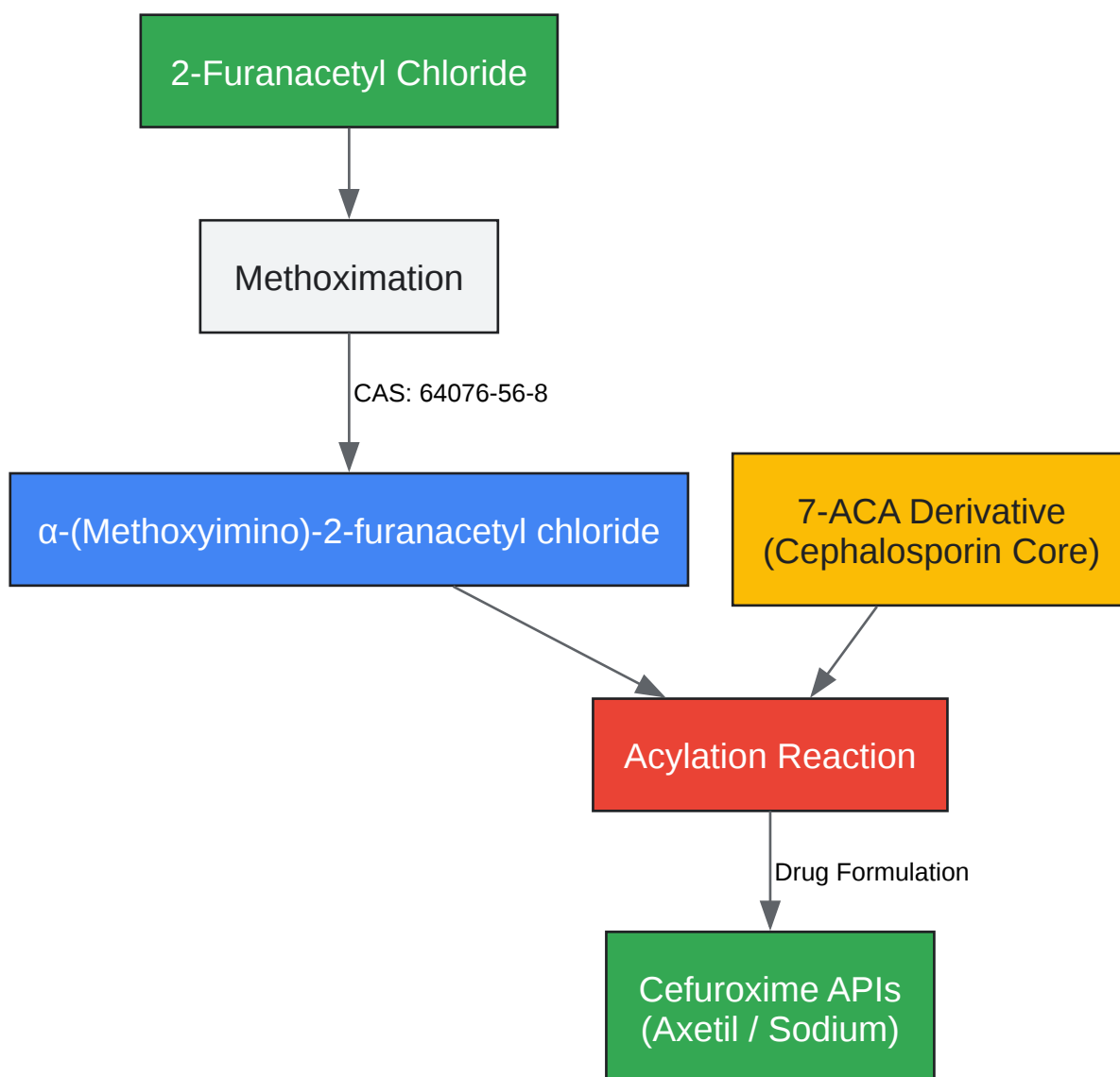
- Infrared (IR) Spectroscopy (In-Process Control): A sample analyzed via ATR-FTIR will show a distinct shift. The broad O-H stretch ( $\sim 3300\text{--}2500\text{ cm}^{-1}$ ) and the carboxylic acid C=O stretch ( $\sim 1710\text{ cm}^{-1}$ ) will completely disappear, replaced by a sharp, high-frequency acyl chloride C=O stretch at  $\sim 1800\text{ cm}^{-1}$ .

- $^1\text{H}$  NMR (300 MHz,  $\text{CDCl}_3$ ) Validation: The final red oil must exhibit the following signature peaks: a singlet at  $\delta$  4.20 (2H,  $\text{CH}_2$ ), and furan ring protons at  $\delta$  6.33 (1H, dq), 6.37-6.39 (1H, dd), and 7.41 (1H, dd). The absolute absence of a downfield carboxylic acid proton ( $\delta$  ~11.0) confirms 100% conversion and validates the vacuum purification step[4].

## Role in Drug Development: Cephalosporin Synthesis

In the pharmaceutical industry, 2-furanacetyl chloride is not typically an end-product but a highly valued precursor. Its primary application lies in the synthesis of  $\alpha$ -(Methoxyimino)-2-furanacetyl chloride (CAS: 64076-56-8)[5].

This methoxyimino derivative is the critical side-chain building block for Cefuroxime, a second-generation cephalosporin antibiotic. By reacting the modified furanacetyl chloride with a 7-aminocephalosporanic acid (7-ACA) derivative via an acylation reaction, pharmaceutical manufacturers produce Active Pharmaceutical Ingredients (APIs) such as Cefuroxime Axetil and Cefuroxime Sodium. The furan ring combined with the methoxyimino group grants these antibiotics their characteristic resistance to beta-lactamase enzymes.



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Role of 2-furanacetyl chloride in the downstream synthesis of Cefuroxime APIs.

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